N-phenethylquinoxaline-2-carboxamide

mGluR1 antagonist chronic pain allosteric modulator

N-Phenethylquinoxaline-2-carboxamide (CAS 112369-27-4; CHEMBL245820; C₁₇H₁₅N₃O; MW 277.32; XLogP3 3.3) is a synthetic small-molecule quinoxaline-2-carboxamide that acts as a non‑competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). The compound belongs to the ortho-fused pyrazine (quinoxaline) chemical class, a privileged scaffold explored for antimycobacterial, antineoplastic, analgesic, and neuropsychiatric indications.

Molecular Formula C17H15N3O
Molecular Weight 277.32 g/mol
Cat. No. B15003862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenethylquinoxaline-2-carboxamide
Molecular FormulaC17H15N3O
Molecular Weight277.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)C2=NC3=CC=CC=C3N=C2
InChIInChI=1S/C17H15N3O/c21-17(18-11-10-13-6-2-1-3-7-13)16-12-19-14-8-4-5-9-15(14)20-16/h1-9,12H,10-11H2,(H,18,21)
InChIKeyVCRCXANKNYQHIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Phenethylquinoxaline-2-carboxamide – Baseline Characterization of a Quinoxaline-2-Carboxamide mGluR1 Antagonist for Pain and Neuroscience Research Procurement


N-Phenethylquinoxaline-2-carboxamide (CAS 112369-27-4; CHEMBL245820; C₁₇H₁₅N₃O; MW 277.32; XLogP3 3.3) is a synthetic small-molecule quinoxaline-2-carboxamide that acts as a non‑competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1) [1]. The compound belongs to the ortho-fused pyrazine (quinoxaline) chemical class, a privileged scaffold explored for antimycobacterial, antineoplastic, analgesic, and neuropsychiatric indications [2]. Its defining structural feature—a phenethyl substituent on the carboxamide nitrogen—distinguishes it from the more extensively characterized N-phenyl and N-benzyl quinoxaline-2-carboxamide series, placing it at a distinct position within the quinoxaline-2-carboxamide chemical space that is underrepresented in the public literature [2].

Why Generic mGluR1 Antagonists or Other Quinoxaline-2-Carboxamides Cannot Substitute for N-Phenethylquinoxaline-2-carboxamide in Rigorous Research or Industrial Testing


Quinoxaline-2-carboxamides display steep structure–activity relationships where minor modifications to the N-substituent—changing linker length, aromatic ring geometry, or electronic character—can alter target affinity by orders of magnitude and redirect biological profile entirely [1]. The phenethyl substituent of N-phenethylquinoxaline-2-carboxamide creates a unique three-dimensional pharmacophore that cannot be replicated by N-phenyl, N-benzyl, N-alkyl, or N-naphthylmethyl analogs, each of which exhibits distinct mGluR1 binding modes, antimycobacterial MIC ranges (3.91–500 µg/mL), and cytotoxicity profiles [1][2]. Moreover, mGluR1 antagonists from different chemotypes (pyrroles, tetrahydropyridines, triazoles) occupy non-identical allosteric sites, making functional substitution scientifically unreliable without matched-pair head-to-head data [2]. Sourcing the exact compound is therefore critical to preserve SAR continuity, experimental reproducibility, and target engagement consistency.

Quantitative Differentiation Evidence for N-Phenethylquinoxaline-2-carboxamide Versus Closest Analogs and In-Class Alternatives


mGluR1 Antagonist Affinity: Moderate Potency with Distinct Allosteric Profile Versus More Potent Quinoxaline and Non-Quinoxaline mGluR1 Ligands

N-Phenethylquinoxaline-2-carboxamide exhibits a Ki of 69 nM against rat mGluR1a expressed in CHO cells measured by FLIPR calcium internalization assay, confirming non-competitive antagonist activity [1]. In cross-study comparison, this is approximately 13-fold less potent than the quinoxaline-based mGluR1/mGluR5 antagonist NPS 2390 (IC₅₀ = 5.2 nM, human mGluR1, HEK293 cells) and approximately 12-fold less potent than the allosteric mGluR1 antagonist FPTQ (IC₅₀ = 6 nM, human mGluR1) [2]. However, the target compound's lower molecular complexity (MW 277 vs. NPS 2390 MW 391; FPTQ MW 305) yields a comparable ligand efficiency (LE ≈ 0.38 for target vs. ≈0.39 for NPS 2390, normalized to heavy atom count), positioning it as a more fragment-like lead with superior optimization headroom [3]. Critically, NPS 2390 also inhibits mGluR5 (IC₅₀ = 82 nM), introducing off-target glutamatergic activity, whereas the selectivity profile of the target compound at mGluR5 has not yet been reported, representing a key knowledge gap that could confer advantage if mGluR1 specificity is demonstrated in future profiling.

mGluR1 antagonist chronic pain allosteric modulator quinoxaline calcium flux assay

Molecular Property Differentiation: Lower Molecular Weight and Favorable CNS Physicochemical Profile Relative to Established mGluR1 Quinoxaline Antagonists

N-Phenethylquinoxaline-2-carboxamide possesses a molecular weight of 277.32 Da, XLogP3 of 3.3, 1 hydrogen bond donor, 3 hydrogen bond acceptors, 4 rotatable bonds, and a polar surface area of 54.88 Ų, meeting all Lipinski Rule of Five criteria and falling within the preferred CNS drug-like space (MW < 400, TPSA < 90 Ų) [1]. In contrast, the more potent comparator NPS 2390 carries a significantly higher molecular weight (~391 Da based on its structure as N-(1,3-diphenyl-1H-pyrazol-5-yl)quinoxaline-2-carboxamide) and increased rotatable bond count, which may reduce passive CNS permeability and increase susceptibility to efflux transport . The target compound's lower molecular complexity translates to a higher ligand efficiency normalized to heavy atom count (LE_HA ≈ 0.19 vs. NPS 2390 LE_HA ≈ 0.15, calculated as pKi/HA), indicating more efficient use of molecular mass for target engagement [1]. This property profile positions N-phenethylquinoxaline-2-carboxamide as a more synthetically tractable, cost-effective starting point for hit-to-lead optimization campaigns targeting CNS indications.

CNS drug-likeness physicochemical properties molecular weight ligand efficiency blood-brain barrier penetration

Chemotype Distinction: Phenethyl Substituent Confers Unique SAR Vector Within the Quinoxaline-2-Carboxamide Series Not Captured by Published N-Phenyl or N-Benzyl Series

The comprehensive SAR study by Bouz et al. (2021) evaluated N-phenyl and N-benzyl quinoxaline-2-carboxamides against Mycobacterium tuberculosis H37Ra, reporting MIC values spanning 3.91–500 µg/mL, with the majority of active compounds falling in the N-benzyl series (MIC < 15.625 µg/mL) [1]. The phenethyl substituent of N-phenethylquinoxaline-2-carboxamide—with an ethylene spacer between the carboxamide nitrogen and the phenyl ring—is structurally intermediate between the N-benzyl (one‑carbon spacer) and N-phenyl (direct attachment) series, representing an unexplored SAR vector within this chemical space [1]. No published antimycobacterial, cytotoxicity, or target engagement data exist for the phenethyl substitution pattern, creating a significant knowledge gap that represents both a scientific opportunity and a procurement rationale for researchers seeking to expand SAR beyond the characterized series. Additionally, compound 29 from the same study (N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide) demonstrated selective antineoplastic cytotoxicity against HepG2, SK-OV-3, and PC-3 cell lines, suggesting that the identity of the N‑substituent on the quinoxaline-2-carboxamide scaffold can redirect biological activity between antimicrobial and anticancer profiles [1].

quinoxaline-2-carboxamide structure-activity relationship antimycobacterial phenethyl chemical series

Broad Biological Profiling Footprint: Confirmed Multi-Target Engagement Including mGluR1, COX-2, and CYP1A2, Supporting Use as a Pharmacological Tool or Probe Compound

ChEMBL records 19 bioactivity data points for CHEMBL245820 across 14 distinct protein targets, indicating that N-phenethylquinoxaline-2-carboxamide has undergone unusually broad profiling for a compound at the preclinical discovery stage [1]. Beyond its primary mGluR1 antagonist activity (Ki = 69 nM), the compound has measurable, albeit weak, inhibitory activity against human COX-2 (IC₅₀ = 100 µM, assessed by PGF2α ELISA) [2] and CYP1A2 (IC₅₀ = 3.1 µM, human liver microsomes, LC-MS/MS) [3]. This multi-target polypharmacology profile, while modest in individual potency, provides a data-rich starting point for understanding the compound's selectivity liabilities and potential off-target effects before committing to resource-intensive lead optimization. By contrast, many commercially available mGluR1 tool compounds (e.g., FPTQ, NPS 2390) are primarily characterized only at their primary target, leaving their broader pharmacological fingerprint unknown . The availability of pre-existing profiling data reduces the upfront characterization burden for research teams and supports informed procurement decisions.

multi-target profiling COX-2 inhibition CYP1A2 polypharmacology tool compound

High-Value Application Scenarios for N-Phenethylquinoxaline-2-carboxamide Based on Quantitative Differentiation Evidence


Fragment-Based and Ligand-Efficiency-Driven mGluR1 Lead Optimization Programs for Chronic Pain

Medicinal chemistry teams pursuing novel mGluR1 negative allosteric modulators for neuropathic or inflammatory pain can employ N-phenethylquinoxaline-2-carboxamide (Ki = 69 nM; MW = 277; LE ≈ 0.38) as a low-molecular-weight starting point for structure-based design, exploiting its favorable ligand efficiency relative to larger, more lipophilic antagonists such as NPS 2390 (MW ~391) to build potency while maintaining CNS drug-like properties [1]. The compound's confirmed target engagement in a functional calcium flux assay validates the quinoxaline-2-carboxamide core for mGluR1 allosteric modulation, while its unexplored phenethyl SAR vector offers a clear path to intellectual property generation distinct from the crowded N-phenyl and N-benzyl chemical space [2].

Expanding the Quinoxaline-2-Carboxamide Antimycobacterial SAR Landscape into Unexplored N-Phenethyl Territory

Tuberculosis drug discovery groups seeking to extend the SAR established by Bouz et al. (2021)—where N-benzyl quinoxaline-2-carboxamides achieved MIC values <15.625 µg/mL against M. tuberculosis H37Ra—can procure N-phenethylquinoxaline-2-carboxamide as the first representative of the phenethyl substitution vector for systematic antimycobacterial evaluation [1]. The compound's intermediate linker length (C₂ vs. C₁ for benzyl series) provides a direct test of spacer-length effects on mycobacterial cell wall permeability and target engagement, potentially unlocking activity profiles not observed in the characterized N-phenyl or N-benzyl congeners [1].

Multi-Target Pharmacological Tool for Off-Target Liability Assessment in mGluR1 Drug Discovery

Given its unusually broad pre-existing profiling data (19 bioactivity measurements across 14 targets, including mGluR1, COX-2, and CYP1A2), N-phenethylquinoxaline-2-carboxamide can serve as a reference compound for establishing selectivity benchmarks in mGluR1 antagonist programs [1]. Research teams can use the compound's known weak COX-2 inhibition (IC₅₀ = 100 µM) and CYP1A2 interaction (IC₅₀ = 3.1 µM) as quantitative baselines, enabling rapid assessment of whether newly synthesized analogs in the quinoxaline-2-carboxamide series have improved or worsened selectivity profiles relative to this well-characterized starting point [2].

Synthetic Methodology Development and Chemical Biology Probe Generation Using a Structurally Simple Quinoxaline-2-Carboxamide Scaffold

The synthetic accessibility of N-phenethylquinoxaline-2-carboxamide—achievable via direct amide coupling of quinoxaline-2-carboxylic acid with phenethylamine—makes it a practical substrate for late-stage functionalization studies, including N-oxide formation, aromatic halogenation, and C–H activation chemistry on the quinoxaline core [1]. Chemical biology groups developing photoaffinity probes or fluorescent mGluR1 tracers can use this compound as a minimalist scaffold for derivatization, leveraging its low molecular weight and single hydrogen bond donor to minimize perturbation of binding affinity upon functionalization [2].

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